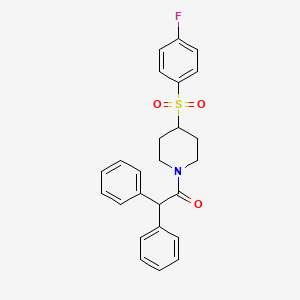

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone

Description

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenyl sulfonyl group and a 2,2-diphenylethanone moiety.

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO3S/c26-21-11-13-22(14-12-21)31(29,30)23-15-17-27(18-16-23)25(28)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23-24H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHWPDHNHAATNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Diphenylethanone Moiety: This can be done through Friedel-Crafts acylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the ketone group or other reducible functionalities.

Substitution: The fluorophenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Piperidine Formation : Reacting piperidine with a fluorophenyl sulfonyl chloride under basic conditions. |

| 2 | Coupling Reaction : Combining the sulfonated piperidine with diphenylethanone using coupling agents like DCC or EDC. |

| 3 | Purification : Employing chromatography to isolate the final product. |

Chemistry

In synthetic chemistry, 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

Research indicates that this compound may exhibit significant biological activity. It is being investigated for:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity : In vitro studies have shown that it may inhibit the growth of cancer cell lines by modulating specific biochemical pathways.

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Medicine

The compound is being explored for its therapeutic potential in drug development. Its ability to interact with various biological targets makes it a candidate for:

- Drug Design : Modifying its structure could lead to novel therapeutics for diseases such as cancer or bacterial infections.

- Targeted Therapy : The sulfonyl group enhances binding affinity to specific receptors involved in disease pathways.

Case Study: Drug Development

Research into derivatives of this compound has led to promising results in preclinical models, indicating its potential role in targeted therapies.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique electronic properties can be exploited in:

- Material Science : Developing materials with specific optical or electronic characteristics.

- Pharmaceutical Manufacturing : Serving as an intermediate in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism by which 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Piperidine/Piperazine Sulfonamides

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) () share the sulfonyl-piperidine/piperazine scaffold but differ in substituents. These analogues often include benzhydryl or bis(4-fluorophenyl)methyl groups, which increase steric hindrance compared to the diphenylethanone group in the target compound. The position of sulfamoylamino groups (ortho, meta, para) on the phenyl ring also modulates electronic properties and biological activity .

Fluorophenyl-Sulfur Derivatives

Its fused pyrimidinone ring contrasts with the piperidine core of the target compound, likely affecting conformational flexibility and binding affinity .

Diphenylethanone Derivatives

Compounds like 1-(4-Hydroxyphenyl)-2,2-diphenylethanone () retain the diphenylethanone motif but lack the piperidine-sulfonyl component. The hydroxyl group in this analogue introduces hydrogen-bonding capability, which is absent in the target compound’s fully substituted ethanone group .

Physicochemical Properties

*Estimated based on molecular formula.

- The diphenylethanone derivative () melts at 174–180°C, suggesting that the target compound’s bulkier sulfonyl-piperidine group may elevate its melting point .

- Solubility: Sulfonamide-containing compounds (e.g., 6d, 6i) are typically less lipophilic than the target compound due to hydrogen-bonding sulfonamide groups. The diphenylethanone moiety in the target compound likely enhances solubility in organic solvents .

Biological Activity

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorophenylsulfonyl group and a diphenylethanone moiety. Its molecular formula is with a molecular weight of approximately 375.46 g/mol. The presence of the fluorine atom in the structure is significant as it often enhances the biological activity of organic compounds.

Synthesis

The synthesis of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions involving suitable precursors.

- Introduction of the Fluorophenylsulfonyl Group : This step often utilizes sulfonylation reactions with sulfonyl chlorides.

- Attachment of the Diphenylethanone Moiety : Commonly performed via Friedel-Crafts acylation or other coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to diverse biological effects such as anti-inflammatory and antitumor activities.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antitumor Activity : Research has shown that derivatives containing the fluorophenylsulfonyl group exhibit enhanced antitumor properties. For instance, compounds structurally similar to 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents .

- Anti-inflammatory Effects : In vitro studies have reported that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection by modulating pathways involved in neuronal survival .

Comparative Analysis

To understand the unique properties of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperidin-4-yl]methanol | Similar piperidine structure | Moderate antitumor activity |

| 4-(4-Fluorophenyl)piperidine | Simpler structure | Limited biological activity |

The addition of the sulfonyl group and diphenylethanone moiety in 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone significantly enhances its biological profile compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.